4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 954704-26-8
VCID: VC7751111
InChI: InChI=1S/C23H28N2O3/c1-3-5-15-28-20-10-6-17(7-11-20)23(27)24-19-9-12-21-18(16-19)8-13-22(26)25(21)14-4-2/h6-7,9-12,16H,3-5,8,13-15H2,1-2H3,(H,24,27)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC
Molecular Formula: C23H28N2O3
Molecular Weight: 380.488

4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 954704-26-8

Cat. No.: VC7751111

Molecular Formula: C23H28N2O3

Molecular Weight: 380.488

* For research use only. Not for human or veterinary use.

4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - 954704-26-8

Specification

CAS No. 954704-26-8
Molecular Formula C23H28N2O3
Molecular Weight 380.488
IUPAC Name 4-butoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Standard InChI InChI=1S/C23H28N2O3/c1-3-5-15-28-20-10-6-17(7-11-20)23(27)24-19-9-12-21-18(16-19)8-13-22(26)25(21)14-4-2/h6-7,9-12,16H,3-5,8,13-15H2,1-2H3,(H,24,27)
Standard InChI Key NEUCOEFZFNGBTP-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (molecular formula: C₂₃H₂₈N₂O₃, molecular weight: 380.488 g/mol) features a tetrahydroquinoline scaffold substituted with a propyl group at the N1 position and a ketone at C2. The benzamide moiety is attached via the C6 position of the tetrahydroquinoline ring, with a butoxy group para to the amide linkage on the benzene ring (Figure 1).

Table 1: Key Chemical Descriptors

PropertyValueSource
CAS Registry Number954704-26-8
IUPAC Name4-butoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Molecular FormulaC₂₃H₂₈N₂O₃
Molecular Weight380.488 g/mol
SMILES NotationCCCCOc1ccc(cc1)C(=O)Nc1ccc2c(CCC(=O)N2CCC)cc1
InChI KeyInChI=1S/C23H28N2O3/c1-3-5-15-...

The stereochemistry of the tetrahydroquinoline ring (non-aromatic, partially saturated) introduces conformational flexibility, which may influence receptor binding kinetics .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

Based on structural analogs, the compound likely exhibits moderate lipophilicity (predicted logP ≈ 4.0–4.7), comparable to the ethyl-substituted analog (logP = 4.69) . The butoxy group enhances hydrophobic interactions, while the amide and ketone functionalities contribute to polar surface area (estimated 46–62 Ų), suggesting balanced membrane permeability and aqueous solubility .

Table 2: Comparative Physicochemical Data for Analogous Compounds

CompoundlogPlogDPolar Surface Area (Ų)
4-Butoxy-N-(1-ethyl-2-oxo-THQ-6-yl)benzamide 4.694.6946.12
4-Butoxy-N-(1-(ethanesulfonyl)-THQ-6-yl)benzamide 3.883.8862.07
Target Compound (Predicted)~4.2~4.2~54.0

THQ = Tetrahydroquinoline

Challenges and Future Directions

Solubility Optimization

The compound’s predicted logSw value (≈-4.3, based on analogs ) indicates poor aqueous solubility, necessitating formulation strategies such as prodrug design or nanoparticle encapsulation.

Target Validation

High-throughput screening against kinase panels or GPCR assays is required to identify primary targets. Computational docking studies using the InChI key-derived 3D structure could prioritize experimental assays.

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